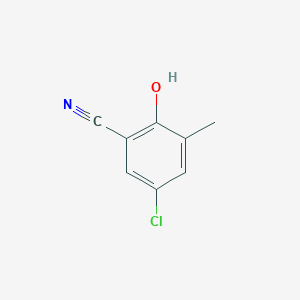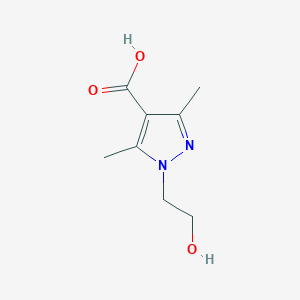
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxyethyl group and a carboxylic acid moiety.
作用機序
Target of Action
It’s worth noting that many compounds with similar structures are known to interact with various biological targets, such as enzymes, receptors, and transport proteins .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds are known to induce a range of effects, from altering cellular metabolism to modulating signal transduction pathways .
Action Environment
The action, efficacy, and stability of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been shown to be affected by the pH of the environment .
生化学分析
Biochemical Properties
Its structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s hydroxyethyl and carboxylic acid groups, which might form hydrogen bonds or ionic interactions with other molecules .
Cellular Effects
Given its structure, it could potentially influence cell function by interacting with various cellular components .
Molecular Mechanism
It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . These are speculative and require experimental validation.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, have not been reported .
Metabolic Pathways
The metabolic pathways involving 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are not well-characterized. It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications . These are speculative and require experimental validation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution with Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the hydroxyethyl moiety.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the hydroxyethyl group.
Substitution: Nucleophilic substitution reactions are used to introduce the hydroxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Hydroxyethyl halides, strong bases.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Hydroxyethyl-substituted pyrazoles.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand for metal ions, potentially influencing biological processes.
Medicine: The compound could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
1-(2-Hydroxyethyl)piperazine: Used as a pharmaceutical intermediate.
2-Hydroxyethyl methacrylate: Used in the production of polymers and coatings.
1-(2-Hydroxyethyl)pyrrolidine: Used to improve the solubility of pharmaceuticals.
Uniqueness: 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring, hydroxyethyl group, and carboxylic acid moiety, which provides versatility in its applications and potential biological activities.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(8(12)13)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINULFSZEWKUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052561-82-6 |
Source


|
| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
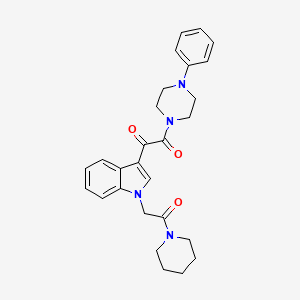
![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)
![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)
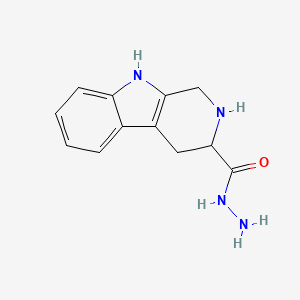
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)
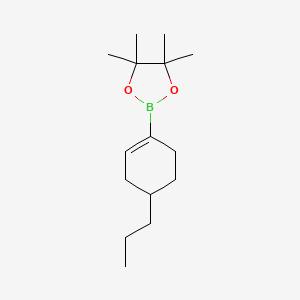
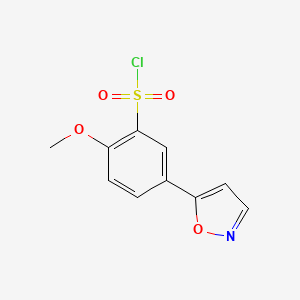
![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)
